N-[(4-Methylphenyl)methyl]-1,3-dithietan-2-imine
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Overview
Description
N-[(4-Methylphenyl)methyl]-1,3-dithietan-2-imine is an organic compound characterized by the presence of a dithietane ring and an imine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Methylphenyl)methyl]-1,3-dithietan-2-imine typically involves the reaction of 4-methylbenzylamine with carbon disulfide and an appropriate oxidizing agent. The reaction conditions often include a solvent such as dichloromethane and a catalyst to facilitate the formation of the dithietane ring.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-[(4-Methylphenyl)methyl]-1,3-dithietan-2-imine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the imine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(4-Methylphenyl)methyl]-1,3-dithietan-2-imine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial agent due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-[(4-Methylphenyl)methyl]-1,3-dithietan-2-imine involves its interaction with specific molecular targets. The imine group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The dithietane ring may also interact with biological membranes, affecting their integrity and function.
Comparison with Similar Compounds
Similar Compounds
- N-[(4-Methylphenyl)methyl]-1,3-dithietane-2-thione
- N-[(4-Methylphenyl)methyl]-1,3-dithietane-2-amine
- N-[(4-Methylphenyl)methyl]-1,3-dithietane-2-oxide
Uniqueness
N-[(4-Methylphenyl)methyl]-1,3-dithietan-2-imine is unique due to the presence of both the imine group and the dithietane ring, which confer distinct chemical reactivity and biological activity
Properties
CAS No. |
59753-71-8 |
---|---|
Molecular Formula |
C10H11NS2 |
Molecular Weight |
209.3 g/mol |
IUPAC Name |
N-[(4-methylphenyl)methyl]-1,3-dithietan-2-imine |
InChI |
InChI=1S/C10H11NS2/c1-8-2-4-9(5-3-8)6-11-10-12-7-13-10/h2-5H,6-7H2,1H3 |
InChI Key |
UDIDZHXYOXLSJI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN=C2SCS2 |
Origin of Product |
United States |
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